molecular formula C10H13NOS B2401601 N-(2-Thiophen-3-ylpropyl)prop-2-enamide CAS No. 2411248-39-8

N-(2-Thiophen-3-ylpropyl)prop-2-enamide

Cat. No.: B2401601
CAS No.: 2411248-39-8
M. Wt: 195.28
InChI Key: YCODKCXNIPFPIQ-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Organic and Medicinal Chemistry

In the vast landscape of chemical compounds, those that feature both a reactive functional group and a biologically relevant scaffold often attract the most attention from researchers. N-(2-Thiophen-3-ylpropyl)prop-2-enamide is one such molecule. The field of medicinal chemistry is in constant pursuit of novel molecular entities that can offer improved therapeutic efficacy, selectivity, and pharmacokinetic profiles. The dual composition of this compound—a reactive acrylamide (B121943) "warhead" and a "privileged" thiophene (B33073) ring—places it at the intersection of covalent inhibitor design and heterocyclic medicinal chemistry. nih.govnih.gov

Significance of Acrylamide-Based Scaffolds in Covalent Inhibition and Drug Design

The acrylamide functional group is a well-established electrophilic moiety used in the design of covalent inhibitors. medium.comnih.gov Covalent inhibitors form a stable, irreversible bond with their biological targets, often leading to prolonged duration of action and high potency. The α,β-unsaturated carbonyl system of the acrylamide group makes it a Michael acceptor, enabling it to react with nucleophilic residues on proteins, most commonly the thiol group of cysteine. nih.gov This targeted covalent inhibition strategy has been successfully employed in the development of several FDA-approved drugs, particularly in the realm of kinase inhibitors for cancer therapy. medium.comnih.gov The reactivity of the acrylamide warhead can be finely tuned through structural modifications to optimize its selectivity and minimize off-target effects. nih.govchimia.ch

The Strategic Role of Thiophene Heterocycles in Modulating Biological Activity and Pharmacokinetics

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is considered a "privileged" scaffold in medicinal chemistry. nih.govnih.gov Its presence in a molecule can significantly influence its biological activity and pharmacokinetic properties. The thiophene ring is a bioisostere of the benzene ring, meaning it has similar physicochemical properties, but its heteroatom can lead to different metabolic pathways and receptor interactions. cognizancejournal.comresearchgate.net Thiophene derivatives have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govcognizancejournal.comorientjchem.org The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, enhancing binding affinity. nih.gov Furthermore, the thiophene moiety can modulate a compound's lipophilicity and metabolic stability, which are critical parameters for drug development. researchgate.net

Hypothesis-Driven Research Aims and Specific Objectives for this compound

Given the established roles of its constituent parts, the research into this compound can be guided by a clear set of hypotheses. The primary hypothesis is that this compound will act as a covalent inhibitor, with the thiophene-propyl moiety directing its binding to a specific biological target.

Hypothetical Research Aims:

To synthesize and characterize this compound.

To evaluate its reactivity as a Michael acceptor and its potential for covalent modification of target proteins.

To investigate its biological activity in relevant cellular or enzymatic assays.

To explore the structure-activity relationship by synthesizing and testing related analogues.

Specific Objectives:

Synthesis: Develop a robust synthetic route to produce high-purity this compound. A potential method involves the reaction of 2-(thiophen-3-yl)propan-1-amine with acryloyl chloride in the presence of a non-nucleophilic base. researchgate.netmdpi.com

Reactivity Profiling: To quantify the reactivity of the acrylamide warhead, for instance, by measuring the rate of its reaction with a model thiol such as glutathione (B108866) or a specific cysteine-containing peptide.

Biological Screening: To screen the compound against a panel of disease-relevant targets known to be susceptible to covalent inhibition, such as certain kinases or proteases.

Computational Modeling: To use molecular docking and other computational tools to predict potential biological targets and to understand the binding mode of the compound.

Illustrative Data Table for a Hypothetical Reactivity Study:

CompoundRate Constant (M⁻¹s⁻¹) with GlutathioneTarget Protein Inhibition (IC₅₀, nM)
This compound 0.0550
N-phenylacrylamide (Reference)0.02>1000
Ibrutinib (Positive Control)0.15

Properties

IUPAC Name

N-(2-thiophen-3-ylpropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-3-10(12)11-6-8(2)9-4-5-13-7-9/h3-5,7-8H,1,6H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCODKCXNIPFPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=C)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Dissection and Strategic Planning for N-(2-Thiophen-3-ylpropyl)prop-2-enamide

A logical retrosynthetic analysis of this compound identifies the primary amide bond as the key disconnection point. This approach simplifies the target molecule into two main building blocks: the 2-Thiophen-3-ylpropyl amine moiety and a derivative of prop-2-enoic acid , such as acryloyl chloride.

This strategic disconnection allows for a modular synthesis, where each precursor can be prepared through established or optimized synthetic routes before their final coupling to yield the target amide. The synthesis of the thiophene-containing amine is the more complex challenge, requiring regioselective functionalization of the thiophene (B33073) ring at the 3-position.

Detailed Synthetic Protocols for the Chemical Compound

The synthesis of this compound is a multi-step process that necessitates the careful preparation of its key precursors.

Preparation of the 2-Thiophen-3-ylpropyl Amine Moiety

One potential, though less direct, route could involve the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride to yield 3-chloro-1-(thiophen-2-yl)propan-1-one, which upon reaction with methylamine would give 3-(methylamino)-1-(thiophen-2-yl)propan-1-one google.com. However, this leads to substitution at the 2-position of the thiophene ring. To achieve the desired 3-substituted product, one might start with a 3-substituted thiophene derivative.

A more direct approach to the required amine would be through the reductive amination of a suitable ketone precursor, such as 3-acetylthiophene. Reductive amination is a robust method for forming amines from carbonyl compounds libretexts.orgmasterorganicchemistry.comorganic-chemistry.org. This process involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent.

Alternatively, the synthesis could proceed through a nitrile intermediate. This would involve the preparation of 3-thiophenepropanenitrile, which could then be reduced to the corresponding primary amine.

Synthesis of the Prop-2-enoic Acid Derivative (Acryloyl Chloride)

Acryloyl chloride is a highly reactive derivative of acrylic acid and a key reagent for the final acylation step. It can be synthesized through several established methods. A common laboratory preparation involves the reaction of acrylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

ReagentConditionsReference
Thionyl ChlorideTypically requires heatingN/A
Oxalyl ChlorideOften proceeds at room temperatureN/A

It is important to note that acryloyl chloride is a hazardous and toxic substance and should be handled with appropriate safety precautions researchgate.net.

Amide Bond Formation Strategies

The final step in the synthesis of this compound is the formation of the amide bond between the 2-Thiophen-3-ylpropyl amine and acryloyl chloride. The Schotten-Baumann reaction is a classical and effective method for this transformation organic-chemistry.orgresearchgate.netwikipedia.orgjk-sci.com. This reaction is typically carried out in a two-phase system, consisting of an organic solvent for the reactants and an aqueous phase containing a base to neutralize the hydrochloric acid byproduct wikipedia.org.

While the direct reaction with an acyl chloride is often efficient, other coupling reagents can be employed, particularly if milder conditions are required or to avoid the use of highly reactive acyl chlorides. Common coupling reagents used in amide synthesis include carbodiimides like DCC and EDC, as well as uronium and phosphonium salts such as HBTU and PyBOP peptide.comgoogle.com. These reagents activate the carboxylic acid in situ, allowing for its reaction with the amine under controlled conditions. The choice of coupling reagent can be critical in optimizing the yield and purity of the final product researchgate.netiris-biotech.deresearchgate.net.

The efficiency of the amide bond formation can be significantly influenced by various reaction parameters.

Temperature: The Schotten-Baumann reaction is often exothermic, and careful temperature control is necessary cam.ac.uk. Lowering the temperature can help to minimize side reactions.

Catalysts: While not always necessary for the reaction with a highly reactive acyl chloride, catalysts can be employed to enhance the reaction rate. Organic bases such as pyridine (B92270) or triethylamine can act as catalysts in non-aqueous acylation reactions .

Bases: The presence of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and halt the reaction organic-chemistry.org. Common bases include aqueous sodium hydroxide or potassium carbonate jk-sci.com. The concentration and rate of addition of the base can be optimized to maximize the yield cam.ac.uk.

ParameterConditionEffectReference
Temperature Low to ambientMinimizes side reactions cam.ac.uk
Solvent Biphasic (e.g., DCM/water)Facilitates product isolation and neutralizes acid wikipedia.org
Catalyst Tertiary amines (e.g., Pyridine)Increases reaction rate in non-aqueous systems
Base Aqueous NaOH or K2CO3Neutralizes HCl byproduct organic-chemistry.orgjk-sci.com

Isolation, Purification, and Yield Optimization

The isolation and purification of this compound, following its synthesis, would likely employ standard laboratory techniques for amide compounds. The initial workup might involve extraction to separate the crude product from the reaction mixture. Purification would then be achieved through methods such as column chromatography on silica gel or recrystallization from a suitable solvent system to afford the pure amide.

Yield optimization is a critical aspect of any synthetic process. For the synthesis of this compound, which would typically involve the acylation of 2-(thiophen-3-yl)propan-1-amine with acryloyl chloride or a related activated acrylic acid derivative, several factors could be systematically varied to maximize the yield. These include the reaction temperature, the choice of solvent, the stoichiometry of the reactants, and the nature of the base used to scavenge the acid byproduct. A systematic study of these parameters would be essential to develop a high-yielding protocol.

Table 1: Parameters for Yield Optimization in Amide Synthesis

ParameterDescriptionPotential Impact on Yield
Temperature The temperature at which the reaction is conducted.Can affect reaction rate and selectivity. Higher temperatures may lead to side reactions, while lower temperatures may result in incomplete conversion.
Solvent The medium in which the reaction is carried out.The polarity and solubility properties of the solvent can influence the reaction rate and the ease of product isolation.
Stoichiometry The molar ratio of the amine and acylating agent.Using a slight excess of one reactant can drive the reaction to completion, but may complicate purification.
Base The choice of base to neutralize the acid byproduct (e.g., HCl).The strength and steric bulk of the base can affect the reaction rate and prevent unwanted side reactions.

Innovative Synthetic Approaches and Late-Stage Functionalization Applied to Analogous Structures

Modern synthetic chemistry offers a plethora of innovative techniques that could be applied to the synthesis and derivatization of this compound and its analogues.

Electrochemical Methods for Amide Synthesis and C-H Functionalization

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry. researchgate.net For the synthesis of amides, electrochemical methods can provide an alternative to traditional coupling reagents. chemistryviews.org One such approach involves the anodic oxidation of a mixture of a carboxylic acid and an amine. chinesechemsoc.org In the context of this compound, this could translate to the direct coupling of acrylic acid and 2-(thiophen-3-yl)propan-1-amine under electrochemical conditions, potentially avoiding the need for the preparation of acryloyl chloride. dntb.gov.ua

Furthermore, electrochemical C-H functionalization could be a valuable tool for the late-stage modification of the thiophene ring, allowing for the introduction of various substituents to create a library of analogues for further studies.

Metal-Catalyzed Transformations for Structural Diversification

Transition metal catalysis provides a powerful platform for the synthesis and functionalization of complex molecules. youtube.com Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the formation of C-N bonds in amide synthesis. acs.orgresearchgate.net An aminocarbonylation approach, where a thiophene-containing aryl halide or triflate is reacted with an amine and carbon monoxide in the presence of a palladium catalyst, could be a viable route to analogous amide structures. organic-chemistry.orgacs.org

Rhodium-catalyzed C-H amination is another advanced strategy that could be employed for the synthesis of precursors to this compound or for the direct functionalization of the thiophene ring. nih.govnih.govacs.org This method allows for the direct conversion of a C-H bond to a C-N bond, offering a highly atom-economical approach to amination. researchgate.net The regioselectivity of such reactions on thiophene substrates can often be controlled through the use of directing groups. acs.org

Table 2: Examples of Metal-Catalyzed Transformations for Amide Synthesis and Functionalization

Reaction TypeCatalystSubstratesProduct Type
Aminocarbonylation PalladiumAryl Halide, Amine, COAmide
C-H Amination RhodiumAlkane/Arene, Amine SourceAmine
C-H Arylation PalladiumThiophene, Aryl HalideAryl-substituted Thiophene

Stereoselective Synthesis of Chiral this compound Stereoisomers (if applicable)

The structure of this compound contains a chiral center at the second carbon of the propyl chain. Therefore, the stereoselective synthesis of its enantiomers is a relevant and important consideration. The synthesis of chiral 2-arylpropylamines and their derivatives has been extensively studied. mdpi.com

One common approach is the asymmetric reduction of a prochiral ketone precursor, 1-(thiophen-3-yl)propan-2-one, using a chiral catalyst. Another strategy involves the use of enzymes, which can exhibit high enantioselectivity in the synthesis of chiral amines and alcohols. For instance, the synthesis of the related compound (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, an intermediate for the antidepressant duloxetine, has been achieved through various stereoselective methods, including enzymatic and catalytic asymmetric reductions. semanticscholar.orgscispace.com These established methodologies could be adapted for the synthesis of enantiomerically enriched 2-(thiophen-3-yl)propan-1-amine, the key chiral precursor for this compound. researchgate.net

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is dictated by its two primary functional groups: the thiophene ring and the acrylamide (B121943) moiety.

Reactions Involving the Acrylamide Moiety (e.g., Michael additions, radical polymerizations)

The acrylamide functional group is a versatile Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. acs.org The electron-withdrawing nature of the carbonyl group renders the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles such as thiols, amines, and carbanions. nih.gov This reactivity allows for the straightforward derivatization of this compound to introduce additional functionality. For example, the phospha-Michael addition has been shown to be a rapid and efficient reaction with acrylamides in aqueous conditions. nih.gov

Table 3: Potential Michael Addition Reactions with the Acrylamide Moiety

NucleophileProduct Type
Thiol (R-SH) Thioether adduct
Amine (R₂NH) Amino adduct
Phosphine (R₃P) Phosphonium adduct
Enolate 1,5-dicarbonyl compound

In addition to Michael additions, the double bond of the acrylamide moiety can participate in radical polymerization reactions. cmu.edunih.govmit.edu This would allow for the incorporation of the this compound monomer into a polymer chain, leading to the formation of novel materials with potentially interesting properties derived from the thiophene substituent. The polymerization can be initiated by various methods, including thermal or photochemical initiation, and can be controlled to produce polymers with specific molecular weights and architectures. nih.govmst.edu

Electrophilic and Nucleophilic Reactions of the Thiophene Ring

The thiophene ring in this compound is susceptible to both electrophilic and nucleophilic attack, allowing for the introduction of a wide range of functional groups. The position of these substitutions is directed by the activating effect of the alkyl substituent at the 3-position.

Electrophilic Aromatic Substitution:

The 3-alkyl group on the thiophene ring is an ortho, para-director, activating the 2- and 5-positions for electrophilic attack. Due to steric hindrance from the propyl group at the 3-position, electrophilic substitution is most likely to occur at the 2- and 5-positions. Common electrophilic substitution reactions for 3-alkylthiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a solvent like acetic acid to selectively install a bromine atom, likely at the 2- or 5-position. jcu.edu.au Iodination can be similarly achieved with N-iodosuccinimide (NIS). jcu.edu.au

Nitration: The introduction of a nitro group can be accomplished using nitrating agents such as nitric acid in the presence of a strong acid catalyst.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the thiophene ring, typically at the 2- or 5-position, using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride.

Interactive Data Table: Electrophilic Substitution Reactions of 3-Alkylthiophenes
ReactionReagentTypical Position of SubstitutionPotential Product from this compound
BrominationN-Bromosuccinimide (NBS)2- or 5-N-(2-(2-Bromo-thiophen-3-yl)propyl)prop-2-enamide or N-(2-(5-Bromo-thiophen-3-yl)propyl)prop-2-enamide
IodinationN-Iodosuccinimide (NIS)2- or 5-N-(2-(2-Iodo-thiophen-3-yl)propyl)prop-2-enamide or N-(2-(5-Iodo-thiophen-3-yl)propyl)prop-2-enamide
NitrationHNO₃/H₂SO₄2- or 5-N-(2-(2-Nitro-thiophen-3-yl)propyl)prop-2-enamide or N-(2-(5-Nitro-thiophen-3-yl)propyl)prop-2-enamide
AcylationAcyl chloride/AlCl₃2- or 5-N-(2-(2-Acyl-thiophen-3-yl)propyl)prop-2-enamide or N-(2-(5-Acyl-thiophen-3-yl)propyl)prop-2-enamide

Nucleophilic Aromatic Substitution:

While less common for electron-rich thiophenes, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups, such as a nitro group. researchgate.netnih.gov For instance, if a nitro group were introduced at the 2- or 5-position via electrophilic nitration, it could then be displaced by a nucleophile. The reaction proceeds through an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. researchgate.net

Interactive Data Table: Nucleophilic Aromatic Substitution on Nitro-substituted Thiophenes
SubstrateNucleophileTypical Reaction ConditionsPotential Product
N-(2-(2-Nitro-thiophen-3-yl)propyl)prop-2-enamidePyrrolidineDFT calculations suggest a stepwise pathway nih.govN-(2-(2-Pyrrolidin-1-yl-thiophen-3-yl)propyl)prop-2-enamide
N-(2-(5-Nitro-thiophen-3-yl)propyl)prop-2-enamideMethoxideBase in MethanolN-(2-(5-Methoxy-thiophen-3-yl)propyl)prop-2-enamide

Transformations of the Propyl Linker

The propyl linker connecting the thiophene ring to the amide nitrogen offers opportunities for chemical modification, although these are generally less straightforward than reactions on the aromatic ring.

Functionalization of the Propyl Chain:

Direct functionalization of the saturated propyl chain can be challenging due to the unactivated C-H bonds. However, radical halogenation could potentially introduce a halogen atom, which could then be substituted by other nucleophiles. This approach may lack selectivity and could lead to a mixture of products.

Modifications via the Amide Group:

The amide functionality itself can be a handle for transformations. While the N-propyl bond is generally stable, certain reductive or oxidative conditions could potentially cleave it, though this would fundamentally alter the core structure of the molecule. A more common approach is the modification of the amide nitrogen. The amide nitrogen is not strongly nucleophilic, but under strongly basic conditions, it can be deprotonated to form an amidate anion. stackexchange.com This anion can then react with electrophiles, although O-alkylation can sometimes compete with N-alkylation. stackexchange.com

Interactive Data Table: Potential Transformations Involving the Propyl Linker and Amide Group
Reaction TypeReagent/ConditionPotential TransformationNote
N-Alkylation of AmideStrong base (e.g., NaH), then Alkyl HalideN-alkylation to form a tertiary amideRequires careful selection of base and reaction conditions to favor N- over O-alkylation. stackexchange.com
Amide ReductionStrong reducing agent (e.g., LiAlH₄)Reduction of the amide carbonyl to a methylene group, yielding a secondary amineThis would transform the prop-2-enamide into a propenylamine derivative.
HydrolysisAcid or base catalysisCleavage of the amide bond to yield 3-(thiophen-3-yl)propan-1-amine and acrylic acidThis is a decomposition pathway rather than a synthetic modification. solubilityofthings.com

Molecular Design, Structural Elucidation, and Spectroscopic Characterization

Theoretical Considerations in Molecular Design and Conformational Analysis

Theoretical and computational methods provide valuable insights into the molecule's preferred spatial arrangements and the non-covalent interactions that govern its structure and potential reactivity.

Studies on related acrylamide (B121943) derivatives have shown that they can exist as Z- and E-isomers in solution, with the E-rotamer often being slightly predominant. nih.gov The free activation energy for the rotation around the amide C-N bond in substituted acrylamides typically ranges from 15 to 17 kcal/mol, indicating a significant energy barrier to interconversion between rotamers at room temperature. nih.gov For N-(2-Thiophen-3-ylpropyl)prop-2-enamide, similar rotational barriers are expected for the prop-2-enamide moiety.

Intramolecular interactions play a crucial role in stabilizing specific conformations. In this compound, several such interactions are plausible.

Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Intramolecular hydrogen bonding could occur between the amide N-H and the sulfur atom of the thiophene (B33073) ring, or potentially with the π-system of the thiophene ring. Studies on other aromatic amides have shown that intramolecular N-H···X (where X is a halogen) hydrogen bonds can form, suggesting that similar weak interactions with the sulfur atom might be possible. sciengine.com The presence and strength of such bonds would influence the conformational preference of the propyl chain, potentially leading to a more compact structure.

Chalcogen-Carbonyl Interaction: Research on N-(2-thienyl)acetamides has revealed the presence of a stabilizing 1,5-type intramolecular S···O=C interaction between the thiophene sulfur and the amide carbonyl oxygen. acs.org While the propyl linker in this compound places the thiophene ring further from the amide group, certain folded conformations might still allow for a weaker, through-space interaction of this nature.

Spectroscopic Confirmation of Molecular Structure

The precise molecular structure of this compound is unequivocally confirmed through a combination of modern spectroscopic techniques.

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for each distinct proton environment. The protons on the thiophene ring would appear in the aromatic region, with their chemical shifts and coupling constants being indicative of the 3-substitution pattern. The protons of the propyl chain would resonate in the aliphatic region, showing characteristic multiplets due to spin-spin coupling. The vinyl protons of the prop-2-enamide group would appear as distinct signals in the olefinic region, and their coupling pattern would confirm the double bond's presence. The amide proton (N-H) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom. The chemical shifts of the thiophene carbons would confirm the substitution pattern. The carbonyl carbon of the amide group would appear at a characteristic downfield shift. The sp² carbons of the vinyl group and the sp³ carbons of the propyl chain would also have predictable chemical shift ranges.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments made from 1D NMR spectra. COSY would establish the connectivity between adjacent protons, for example, within the propyl chain and the vinyl group. HSQC would correlate each proton signal with its directly attached carbon, providing unambiguous C-H assignments. HMBC (Heteronuclear Multiple Bond Correlation) could be used to establish longer-range connectivities, for instance, between the protons of the propyl chain and the carbons of the thiophene ring or the amide group. iupac.orgresearchgate.net

Due to the absence of specific experimental data for this compound in the reviewed literature, the following table presents expected chemical shift ranges based on data for structurally related compounds containing thiophene and amide moieties.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiophene Ring6.8 - 7.5120 - 145
Propyl Chain (CH₂)1.5 - 3.520 - 45
Propyl Chain (CH)1.5 - 3.525 - 50
Vinyl Group (CH=CH₂)5.5 - 6.5125 - 135
Amide (N-H)5.0 - 8.5-
Amide (C=O)-165 - 175

Note: These are approximate ranges and can vary depending on the solvent and specific electronic environment.

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong band corresponding to the N-H stretch of the secondary amide would be expected in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would appear as a very strong absorption around 1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1550 cm⁻¹. The C=C stretching of the vinyl group would be observed around 1620 cm⁻¹. Vibrations associated with the thiophene ring, including C-H and C-S stretching, would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information. The C=C double bond and the thiophene ring vibrations are often strong in the Raman spectrum. The C-S stretching modes of the thiophene ring, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum.

The following table summarizes the expected key vibrational frequencies for this compound based on data for similar compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch (Amide A)3300 - 3500Medium to Strong
C=O Stretch (Amide I)~1650Strong
N-H Bend (Amide II)~1550Medium to Strong
C=C Stretch (Vinyl)~1620Medium
Thiophene Ring Vibrations1300 - 1500Medium
C-S Stretch600 - 800Weak to Medium

High-resolution mass spectrometry is used to determine the exact mass of the molecule and its fragments, which allows for the confirmation of its elemental composition. For this compound (C₁₀H₁₃NOS), the calculated exact mass would be a key piece of data. The fragmentation pattern observed in the mass spectrum would also provide structural information. Common fragmentation pathways would likely involve cleavage of the propyl chain and fragmentation of the amide group. High-resolution mass spectrometry is a highly accurate technique, often providing mass accuracy within a few parts per million (ppm). nih.govacs.orgacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. Absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing valuable information about the electronic structure of the compound, including the presence of conjugated systems and chromophores.

For this compound, specific experimental UV-Vis absorption data, such as the maximum absorption wavelengths (λmax) and corresponding molar absorptivity values, are not available in the reviewed literature. Such data would be crucial for understanding the electronic transitions, likely π-π* and n-π* transitions associated with the thiophene ring and the α,β-unsaturated amide system. Without experimental spectra, a detailed analysis of its electronic properties remains speculative.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Assignment
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Solid-State Structural Determination (e.g., X-ray Crystallography)

The determination of the three-dimensional arrangement of atoms in the solid state, most definitively achieved through single-crystal X-ray crystallography, is paramount for a complete understanding of a molecule's structure and its potential intermolecular interactions. This technique provides precise bond lengths, bond angles, and torsion angles, as well as insights into crystal packing and hydrogen bonding networks.

A comprehensive search for crystallographic data for this compound has not yielded any published crystal structures. Consequently, critical information regarding its solid-state conformation, molecular planarity, and intermolecular interactions remains unknown. The lack of this data precludes a detailed discussion of its supramolecular chemistry and the structural basis for its physical properties.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
Unit Cell DimensionsData Not Available
Bond Lengths (Å)Data Not Available
Bond Angles (°)Data Not Available
Torsion Angles (°)Data Not Available

Computational Chemistry and in Silico Analysis of N 2 Thiophen 3 Ylpropyl Prop 2 Enamide

Quantum Chemical Calculations and Electronic Properties

No published studies detailing the quantum chemical calculations for N-(2-Thiophen-3-ylpropyl)prop-2-enamide were identified. Such studies are crucial for understanding the molecule's fundamental electronic structure and reactivity.

Density Functional Theory (DFT) Studies

There are no available DFT studies that have determined the optimized molecular geometry or calculated the vibrational frequencies for this compound. This information is foundational for understanding the molecule's three-dimensional structure and its infrared and Raman spectroscopic signatures.

Frontier Molecular Orbital (FMO) Analysis

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not present in the current body of scientific literature. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation properties, but this has not been determined for this compound.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are valuable for identifying sites susceptible to electrophilic and nucleophilic attack. However, no research has been published that includes a Molecular Electrostatic Potential map for this compound to visualize its charge distribution and reactive sites.

Natural Bond Orbital (NBO) Analysis

An NBO analysis provides insight into intramolecular charge transfer and hyperconjugative interactions that stabilize a molecule. This analysis has not been performed or published for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the conformational flexibility and intermolecular interactions of a molecule over time. A search of the scientific literature yielded no studies that have applied MD simulations to investigate the dynamic behavior of this compound.

Molecular Docking Studies and Target Prediction

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target. There are currently no published molecular docking studies that investigate the potential biological targets or binding interactions of this compound.

Identification of Putative Biological Targets and Binding Sites

While specific computational studies identifying the biological targets for this compound are not extensively documented in the literature, analysis of structurally similar thiophene (B33073) carboxamide derivatives offers valuable predictive insights. The aromatic and planar nature of the thiophene ring is known to enhance binding to biological receptors. mdpi.com Thiophene derivatives have been investigated as candidates for targeting a range of proteins, including kinases, apoptosis modulators, and enzymes like carbonic anhydrase IX. mdpi.comrsc.org

For instance, molecular docking studies on other thiophene-based compounds have shown strong binding affinities towards human carbonic anhydrase IX (CA IX) protein and VEGFR-2. mdpi.comrsc.org Similarly, research on N-phenylbenzo[b]thiophene-2-carboxamides as modulators of Amyloid Beta (Aβ42) aggregation suggests that such scaffolds can interact with peptide assemblies, indicating potential targets related to neurodegenerative diseases. nih.govresearchgate.net Given the structural similarities, it is plausible that this compound could interact with similar classes of proteins, although dedicated docking studies would be required to confirm specific targets.

Elucidation of Ligand-Receptor Binding Modes and Key Interactions (e.g., hydrogen bonding, hydrophobic interactions)

The binding mode of a ligand with its receptor is dictated by a combination of intermolecular forces. For thiophene-containing molecules, key interactions often involve the sulfur atom and the aromatic ring system.

In silico modeling of various thiophene carboxamide derivatives has revealed common binding patterns. rsc.orgnih.gov Hydrogen bonding is a frequent key interaction; for example, the amide carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. nih.gov In studies of related compounds binding to Aβ42 fibrils, hydrogen bonds were observed between the amide carbonyl oxygen and lysine (B10760008) residues. nih.gov

Furthermore, the thiophene ring itself can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a receptor's binding pocket. The propyl linker in this compound adds flexibility, allowing the molecule to adopt various conformations to fit optimally within a binding site. The orientation of the thiophene ring, influenced by substituents, plays a critical role in modulating binding affinity and subsequent biological activity. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this compound would likely include features such as a hydrogen bond acceptor (the amide oxygen), a hydrogen bond donor (the amide hydrogen), and a hydrophobic/aromatic region (the thiophene ring).

Studies on similar thiophene carboxamide scaffolds have utilized this approach to design and discover new analogs with improved potency or different activity profiles. nih.gov For example, a pharmacophore model might specify the distances and angles between the hydrogen bond donor/acceptor pair and the centroid of the aromatic thiophene ring. nih.gov This model can then be used as a 3D query to screen large chemical databases for novel compounds that match these structural and chemical features, facilitating the discovery of new potential drug candidates. nih.gov

In Silico Prediction of Potential Bioactivation Pathways (e.g., thiophene ring oxidation)

The thiophene ring, while relatively stable, is susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites. nih.gov In silico studies are instrumental in predicting these bioactivation pathways. The primary routes of thiophene metabolism involve oxidation at either the sulfur atom to form a thiophene-S-oxide or at the carbon atoms of the ring to form a thiophene epoxide. nih.govwikipedia.org

Computational models suggest that both pathways are plausible. Thiophene-S-oxides are generally unstable and can act as reactive intermediates. nih.gov The alternative pathway involves the formation of a thiophene epoxide, which can then undergo rearrangement (an NIH shift) to form hydroxylated metabolites or react with cellular nucleophiles. nih.govscispace.com

Studies on the metabolism of the thiophene-containing drug tienilic acid by Cytochrome P450 2C9 have used in silico modeling to understand these competing pathways. nih.govscispace.com Such models revealed that the orientation of the thiophene ring within the enzyme's active site dictates whether oxidation occurs at the sulfur or a carbon atom. nih.gov These findings imply that this compound could potentially be metabolized via either pathway, leading to reactive intermediates. The exact outcome would depend on its specific interactions with metabolic enzymes like cytochrome P450s.

Cheminformatics-Based Drug-likeness and Pharmacokinetic Predictions (excluding specific human data)

Cheminformatics tools are used to predict the drug-like properties of a molecule based on its structure, providing an early assessment of its potential as an orally administered drug.

Assessment of Lipinski's Rule of Five Compliance

Lipinski's Rule of Five is a guideline used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.org The rule establishes thresholds for several molecular properties. wikipedia.orgdrugbank.com A compound is considered to have good oral bioavailability if it violates no more than one of these rules. drugbank.com The properties for this compound are calculated and assessed below.

PropertyValue for this compoundLipinski's RuleCompliance
Molecular Weight195.28 g/mol≤ 500 DaYes
LogP (Octanol-Water Partition Coefficient)~2.1≤ 5Yes
Hydrogen Bond Donors1 (N-H group)≤ 5Yes
Hydrogen Bond Acceptors2 (O and S atoms)≤ 10Yes

Note: The LogP value is an estimation based on computational models.

Based on this analysis, this compound complies with all criteria of Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for oral bioavailability.

Computational Prediction of Absorption, Distribution, and Metabolism Characteristics

In silico ADM (Absorption, Distribution, Metabolism) models predict the pharmacokinetic profile of a compound. While specific data for this compound is limited, predictions can be inferred from its structural features and analyses of similar compounds. mdpi.comnih.gov

Pharmacokinetic ParameterPredicted CharacteristicRationale
Absorption HighCompliance with Lipinski's rules and a relatively low molecular weight suggest good passive diffusion across the gut wall.
Distribution ModerateThe moderate lipophilicity (LogP ~2.1) suggests it can partition into tissues but is unlikely to excessively accumulate in fatty tissues.
Metabolism Likely via P450 OxidationThe presence of the thiophene ring makes it a substrate for cytochrome P450 enzymes, likely leading to oxidation as a primary metabolic pathway. nih.gov

These computational predictions provide a foundational understanding of the compound's likely behavior. The high predicted absorption and moderate distribution are favorable properties. However, the potential for metabolism via thiophene ring oxidation could lead to the formation of reactive intermediates, a factor that requires further experimental investigation. nih.govscispace.com

Pre Clinical Biological Activity and Mechanistic Investigations of N 2 Thiophen 3 Ylpropyl Prop 2 Enamide Analogues

Structure-Activity Relationship (SAR) Studies of N-(2-Thiophen-3-ylpropyl)prop-2-enamide Derivatives

The biological activity of a compound is intrinsically linked to its chemical structure. For analogues of this compound, SAR studies focus on systematically modifying its three primary structural components to understand their individual contributions to efficacy and target selectivity.

Investigation of Thiophene (B33073) Ring Substitutions on Efficacy and Selectivity

The thiophene ring is a crucial pharmacophore in many biologically active compounds, often serving as a bioisosteric replacement for a phenyl ring to improve metabolic stability and binding affinity. acs.org The substitution pattern on this ring can significantly modulate the compound's pharmacological profile.

SAR studies on various thiophene-2-carboxamide and thiophene-3-carboxamide (B1338676) derivatives have revealed that the nature and position of substituents are critical for activity. For instance, in a series of thiophene-2-carboxamide derivatives, compounds bearing a 3-amino group showed more potent antioxidant and antibacterial activity compared to those with 3-hydroxyl or 3-methyl groups. frontiersin.org Similarly, in a study of antimicrobial thiophene derivatives, the substitution of a 4-chlorophenyl group on the amide nitrogen at position 2 of the thiophene ring led to a more potent compound against A. baumannii and E. coli. nih.gov

These findings suggest that introducing small, electron-modifying groups onto the thiophene ring of this compound could fine-tune its interaction with biological targets, potentially enhancing efficacy and selectivity.

Table 1: Impact of Thiophene Ring Substitutions on Biological Activity of Analogous Compounds

Parent Scaffold Substituent Position Observed Effect on Activity Reference
Thiophene-2-carboxamide Amino (-NH2) 3 Increased antioxidant & antibacterial activity frontiersin.org
Thiophene-2-carboxamide Methyl (-CH3) 3 Lower antibacterial activity frontiersin.org
Thiophene-2-carboxamide 4-Chlorophenyl (on amide) 2 Increased antibacterial activity nih.gov

Impact of Propyl Linker Length, Branching, and Stereochemistry on Biological Outcome

The propyl linker connecting the thiophene ring to the acrylamide (B121943) nitrogen plays a significant role in orienting the reactive and recognition moieties of the molecule within a target's binding site. While specific studies on the propyl linker in this exact scaffold are limited, research on other inhibitors highlights the importance of linker characteristics.

Studies on covalent kinase inhibitors suggest that the length, rigidity, and composition of linkers are critical for optimal activity. acs.orgnih.gov For instance, in a series of bisbenzimidazole derivatives, linker lengths varying from 3 to 21 atoms had a dramatic effect on DNA binding and cellular uptake. researchgate.net A shorter linker of 11 atoms or less resulted in nuclear localization, whereas longer linkers led to broader distribution. researchgate.net In a different context, altering the length of a 3-phenylpropyl moiety in dopamine (B1211576) uptake antagonists was shown to rapidly diminish binding affinity. rsc.org

These examples underscore that the three-carbon propyl chain in this compound is likely a critical determinant of its target engagement. Any modifications, such as shortening, lengthening, or introducing branching or stereocenters, would be expected to significantly alter the biological outcome by changing the spatial relationship between the thiophene ring and the acrylamide warhead. Further optimization of this linker could be a key strategy for improving the kinetics of covalent bond formation. nih.gov

Role of the Acrylamide Moiety in Covalent Target Engagement

The prop-2-enamide (acrylamide) fragment is one of the most widely used "warheads" in the design of targeted covalent inhibitors. ekb.eg Its primary role is to form an irreversible covalent bond with a nucleophilic amino acid residue, most commonly cysteine, within the active site of a target protein. ekb.eg

This interaction occurs via a thia-Michael addition reaction, where the thiol group of the cysteine residue acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated acrylamide system. This covalent linkage leads to prolonged and often permanent inhibition of the target protein, an attribute that can provide significant therapeutic advantages, such as increased potency and duration of action.

The reactivity of the acrylamide warhead can be precisely tuned. For example, introducing an electron-withdrawing group like a nitrile (cyano) at the α-position can enhance reactivity and, in some cases, lead to a reversible covalent interaction. This tunability is crucial for balancing on-target potency with off-target reactivity to minimize potential toxicity. nih.gov Numerous FDA-approved kinase inhibitors, including those targeting EGFR and BTK, utilize an acrylamide moiety for covalent target engagement. ekb.eg

Bioisosteric Replacements of the Thiophene Ring and Amide Linkage

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize a compound's physicochemical and pharmacological properties.

Thiophene Ring: The thiophene ring is itself considered a classic bioisostere of the phenyl ring. acs.orgrsc.org This substitution is often well-tolerated by biological targets and can improve properties like metabolic stability. acs.org Other five-membered heterocyclic rings such as furan (B31954) and pyridine (B92270) are also common bioisosteric replacements for thiophene and benzene. Replacing the thiophene ring in this compound with such isosteres could modulate its binding interactions and pharmacokinetic profile.

Amide Linkage/Acrylamide Warhead: The acrylamide warhead can also be replaced with other electrophilic moieties to alter reactivity and selectivity. Vinyl sulfonamides and α-fluoro acrylamides have been explored as alternative cysteine-targeting warheads. nih.govresearchgate.net Additionally, the cyano group in 2-cyanoacrylamide derivatives can act as a reversible covalent warhead. In some contexts, nitrile-based inhibitors can form a covalent thioimidate adduct with a cysteine residue, offering an alternative to the Michael addition mechanism. These replacements provide a toolkit for medicinal chemists to fine-tune the covalent interaction with the target protein.

In Vitro Bioactivity Profiling and Target Validation

The combination of a thiophene ring and an acrylamide warhead is characteristic of many potent enzyme inhibitors, particularly in the domain of protein kinases.

Enzyme Inhibition Assays (e.g., kinases, proteases, other relevant enzymes)

Analogues of this compound have demonstrated significant inhibitory activity against various enzymes, primarily protein kinases involved in cell signaling and cancer progression. The acrylamide moiety enables covalent inhibition of kinases that possess a suitably positioned cysteine residue in their ATP-binding pocket.

For example, thiophene-based derivatives have been developed as potent irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). In one study, a series of thiophene derivatives showed IC₅₀ values in the nanomolar range against the H1299 non-small cell lung cancer cell line, which has high expression of EGFR and HER2. Other research has identified thiophene-3-carboxamide derivatives as effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, with IC₅₀ values in the sub-micromolar range. Furthermore, 2-cyanoacrylamide derivatives have been synthesized as potent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), with one analogue exhibiting an IC₅₀ of 27 nM. Acrylamide-containing compounds have also shown inhibitory activity against viral proteases.

Table 2: In Vitro Enzyme Inhibition Data for Selected Thiophene Acrylamide Analogues

Compound/Derivative Series Target Enzyme/Cell Line Reported Potency (IC₅₀) Reference
Thiophene-based derivatives H1299 Lung Cancer Cell Line (EGFR/HER2) 12 - 54 nM
Thiophene-3-carboxamide derivative (14d) VEGFR-2 191.1 nM
Imidazopyridine with 2-cyanoacrylamide (13h) TAK1 27 nM
trans-indole-3-acrylamide derivative (32) Raji cell line 9.5 µM
N-phenyl acrylamide derivative (31) HT-29 cell line 0.04 µM

These data collectively suggest that this compound and its analogues are likely to function as covalent inhibitors of protein kinases or other enzymes possessing a reactive cysteine residue in a sterically accessible location.

Receptor Binding Assays and Receptor Modulation Studies

Analogues of this compound, specifically those containing a thiophene core, have been investigated for their ability to modulate nuclear receptors. For instance, derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as potent modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a key drug target for inflammatory and autoimmune diseases. nih.gov Studies on these thiophene-based modulators have shown that their activity is influenced by interactions with specific hydrophilic regions within the receptor's ligand-binding domain, such as those involving Cys320-Glu326 and Arg364-Phe377. nih.gov The binding of these compounds can induce conformational changes in the protein, leading to either agonistic or inverse agonistic effects. nih.gov The thiophene moiety within these analogues often plays a crucial role in establishing these interactions, which are fundamental to their modulatory activity. nih.gov

Elucidation of Molecular Mechanism of Action

The molecular mechanism of action for this class of compounds can be complex, involving either non-covalent or covalent interactions with their biological targets.

The presence of a prop-2-enamide group, which is an α,β-unsaturated carbonyl system, in this compound suggests the potential for covalent inhibition. Covalent inhibitors typically operate via a two-step mechanism. nih.govmdpi.com First, the inhibitor reversibly binds to the target protein through non-covalent interactions, such as hydrogen bonds and van der Waals forces, to form an initial complex. nih.gov This step is governed by the inhibition constant (Ki). nih.gov Following this initial binding, a reactive group on the inhibitor, known as a "warhead," forms a stable covalent bond with a nucleophilic amino acid residue on the target protein. mdpi.comnomuraresearchgroup.com

This covalent bond formation is often irreversible, meaning the inhibition persists even after the unbound inhibitor is cleared from the system. nih.gov Consequently, the duration of action for a covalent inhibitor is linked to the re-synthesis rate of the target protein rather than the half-life of the drug itself. nih.gov This contrasts with non-covalent inhibitors, where the binding is reversible and the inhibitory effect is more directly dependent on the concentration of the drug at the target site. nih.gov The efficiency of covalent inhibitors is often evaluated by the ratio k_inact_/K_i_ or k_2_/K_i_, which accounts for both the initial binding affinity and the rate of covalent bond formation. nih.gov While covalent inhibition can offer advantages in potency and duration, non-covalent interactions remain crucial for the initial recognition and positioning of the inhibitor within the target's active site. nih.gov

For covalent inhibitors, identifying the specific amino acid residue that forms the covalent bond is critical to understanding their mechanism. The electrophilic warhead of the inhibitor typically reacts with nucleophilic residues such as cysteine, serine, lysine (B10760008), or histidine on the target protein. nomuraresearchgroup.com For example, in the well-studied case of epidermal growth factor receptor (EGFR) inhibitors, compounds like osimertinib (B560133) form a covalent bond with a specific cysteine residue (Cys797) in the active site. nih.gov

In the context of thiophene-containing analogues, while specific covalent adduction studies for this compound are not detailed in the available literature, studies on related modulators have identified key interaction regions. For example, modulators of RORγt containing a tetrahydro-benzothiophene scaffold were found to interact with regions containing residues like Cys320, Glu326, Arg364, and Phe377. nih.gov Although these described interactions were not specified as covalent, the presence of a cysteine residue in this region highlights a potential site for covalent modification by an appropriately designed electrophilic thiophene analogue. nih.gov The development of resistance, often through mutation of the target amino acid (e.g., C797S mutation in EGFR), underscores the importance of this specific interaction for the inhibitor's efficacy. nih.gov

The binding of a compound to its molecular target initiates a cascade of downstream cellular events. The nature of these perturbations provides insight into the compound's pharmacological effects. For thiophene-based compounds, these effects have been observed in studies of their antifungal activity. Certain substituted 2-aminothiophenes have been shown to cause a dose-dependent alteration in the protein profile and content of the fungus Microsporum gypseum. nih.gov This indicates that the compounds interfere with protein synthesis or promote protein degradation, leading to widespread disruption of cellular functions and ultimately inhibiting fungal growth. nih.gov Similarly, the interaction of thiophene analogues with nuclear receptors like RORγt is expected to modulate the expression of target genes, thereby perturbing the inflammatory pathways regulated by this receptor. nih.gov

In Vitro Cellular Assays for Pharmacological Assessment

Thiophene derivatives have demonstrated significant potential as antimicrobial and antifungal agents. nih.gov Various analogues have been synthesized and evaluated against a range of bacterial and fungal pathogens, often showing promising activity.

For instance, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were tested for their fungicidal activity against Pseudoperonospora cubensis, the causative agent of cucumber downy mildew. mdpi.comresearchgate.net Several of these compounds exhibited excellent efficacy. mdpi.comresearchgate.net Similarly, studies on other synthetic amides have demonstrated activity against pathogenic fungi like Aspergillus niger, with the probable mechanism involving interaction with ergosterol (B1671047) in the fungal plasma membrane. nih.gov

The antimicrobial spectrum of thiophene derivatives also extends to bacteria. Thieno[2,3-b]thiophene derivatives have been found to be potent against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as various fungal species. nih.govnih.gov The data below summarizes the minimum inhibitory concentration (MIC) values for selected thiophene analogues against various pathogens.

Table 1: Antifungal Activity of N-(thiophen-2-yl) Nicotinamide Analogues Activity against Pseudoperonospora cubensis (cucumber downy mildew)

Compound EC50 (mg/L) Reference Fungicide EC50 (mg/L)
4a 4.69 Diflumetorim 21.44
4f 1.96 Flumorph 7.55

Table 2: Antimicrobial Activity of Substituted 2-Aminothiophene Analogue (Compound 2) Activity against various fungal species

Fungal Species MIC Range (µg/mL)
Yeast, Dermatophytes, Aspergillus spp. 2.00 - 128

Table 3: Antimicrobial Activity of 2-chloro-N-phenylacetamide Activity against Aspergillus niger

Strain MIC Range (µg/mL) MFC Range (µg/mL)

EC50: Half maximal effective concentration; MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

These studies indicate that the thiophene scaffold is a valuable pharmacophore for the development of new antimicrobial agents. nih.govnih.gov The activity is often influenced by the nature and position of substituents on the thiophene ring, which can affect the compound's interaction with microbial targets. nih.gov

Antimicrobial Activity Against Bacterial and Fungal Pathogens

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The initial assessment of the antibacterial potential of this compound analogues and other thiophene-based compounds involves determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% or greater reduction in the initial bacterial inoculum. emerypharma.com These values are crucial for evaluating the potency of new compounds.

Research into thiophene-2-carboxamide analogues has provided specific data on their efficacy against clinically relevant pathogens. For instance, the antibacterial activity of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues was evaluated against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of Escherichia coli ST 131. nih.gov The MIC and MBC values for a series of these compounds were determined using microbroth dilution assays, revealing a range of potencies. nih.gov Similarly, studies on other thiophene derivatives against colistin-resistant Acinetobacter baumannii and E. coli have shown MICs ranging from 4 to >64 mg/L. nih.gov

The table below summarizes the MIC and MBC values for selected thiophene-2-carboxamide analogues against ESBL-producing E. coli.

CompoundMinimum Inhibitory Concentration (MIC) (% w/v)Minimum Bactericidal Concentration (MBC) (% w/v)Reference
Analogue 4a0.040.08 nih.gov
Analogue 4b0.160.32 nih.gov
Analogue 4c0.040.08 nih.gov
Analogue 4d0.080.16 nih.gov
Analogue 4e0.320.64 nih.gov
Analogue 4f0.080.16 nih.gov
Analogue 4g0.641.28 nih.gov
Analogue 4h0.160.32 nih.gov
Time-Kill Kinetics

Time-kill kinetic assays are performed to understand the dynamic interaction between an antimicrobial agent and a target pathogen over time. These studies provide valuable information on whether a compound exhibits bactericidal (killing) or bacteriostatic (inhibiting growth) activity. emerypharma.com The assay involves exposing a standardized inoculum of bacteria to the test compound at various concentrations (typically multiples of the MIC) and measuring the number of viable organisms (Colony Forming Units, CFU/mL) at several time points over a 24-hour period. emerypharma.comfrontiersin.org A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. emerypharma.com

Studies on novel thiophene derivatives have demonstrated their bactericidal properties against drug-resistant Gram-negative bacteria. In one study, time-kill curves were generated for thiophene analogues against colistin-resistant Acinetobacter baumannii and Escherichia coli. mdpi.com The results showed that specific thiophene compounds exerted bactericidal effects in a concentration-dependent manner. For example, thiophene analogue 4 demonstrated a bactericidal effect against A. baumannii after 8 hours of treatment at 2xMIC and 4xMIC, and against E. coli after 24 hours at the same concentrations. mdpi.com Another analogue, thiophene 8, also showed bactericidal activity against both pathogens. nih.govmdpi.com

The findings from a representative time-kill kinetics study are summarized below.

CompoundOrganismConcentrationTime to Bactericidal EffectLog Reduction (CFU/mL)Reference
Thiophene 4A. baumannii Ab212xMIC, 4xMIC8 hours>5.5 mdpi.com
Thiophene 4E. coli MCR1+2xMIC24 hours>3.0 mdpi.com
Thiophene 4E. coli MCR1+4xMIC24 hours>5.5 mdpi.com
Thiophene 8A. baumannii Ab112xMIC, 4xMIC24 hours>3.0 mdpi.com
Thiophene 8E. coli R6 MCR12xMIC, 4xMIC24 hours>3.0 mdpi.com
Antibiofilm Formation and Eradication Studies

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. researchgate.net The development of agents that can either prevent biofilm formation or eradicate established biofilms is a critical area of antimicrobial research. Analogues of this compound are being investigated for such properties.

The antibiofilm activity of novel compounds is assessed using various assays. Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration required to prevent biofilm formation, while the Minimum Biofilm Eradication Concentration (MBEC) is the concentration needed to kill bacteria within a pre-formed biofilm. Studies on chalcone-linked amine derivatives, which share structural similarities with some bioactive compounds, have identified molecules with promising anti-biofilm activity, with IC50 values (concentration causing 50% inhibition of biofilm formation) in the low microgram range. researchgate.net For example, certain antimicrobial peptides (AMPs) have been shown to inhibit P. aeruginosa biofilm formation by up to 70% at a concentration of 10 μM. Research on other small molecules, such as 1,2,4-oxadiazole (B8745197) topsentin (B55745) analogs, has demonstrated potent inhibition of S. aureus biofilm formation, with Biofilm Inhibitory Concentration (BIC50) values below 10 μM for the most active derivatives. These studies provide a framework for evaluating the potential of thiophene-based compounds to combat biofilm-associated infections.

Synergistic and Antagonistic Effects with Existing Antimicrobials

Combination therapy, where a novel agent is paired with a conventional antibiotic, is a promising strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. The interaction between two antimicrobial agents can be synergistic (the combined effect is greater than the sum of their individual effects), additive (the combined effect is equal to the sum of their individual effects), or antagonistic (the combined effect is less than the sum of their individual effects).

The Fractional Inhibitory Concentration Index (FICI) is commonly calculated from a checkerboard microdilution assay to quantify these interactions. A FICI value of ≤0.5 typically indicates synergy. Research has shown that non-microbicidal antibiofilm agents, such as 2-aminoimidazoles, can act synergistically with conventional antibiotics to disperse pre-established biofilms. For instance, a 2-aminoimidazole/triazole conjugate dramatically increased the dispersion of S. aureus biofilms when combined with the antibiotic novobiocin (B609625) and was able to resensitize multidrug-resistant strains to antibiotics. Antimicrobial peptides (AMPs) have also been shown to work synergistically with antibiotics by disrupting biofilms and increasing membrane permeability, thereby facilitating antibiotic entry. However, not all combinations are beneficial; antagonistic effects have been observed between certain AMPs and antibiotics against S. aureus, highlighting the importance of empirical testing for each combination and target pathogen.

Anticancer Activity in Diverse Cancer Cell Lines

Thiophene-containing heterocyclic compounds have emerged as a significant class of molecules with potential anticancer activity. Their structural versatility allows them to interact with a wide range of cancer-specific protein targets, leading to the inhibition of cell proliferation and induction of cell death. Analogues of this compound, as part of the broader family of thiophene derivatives, are under investigation for their cytotoxic effects against various human cancer cell lines.

Research has demonstrated that novel thiophene carboxamide scaffolds and other thiophene-containing molecules exhibit potent antiproliferative effects against cancer cell lines derived from leukemia, lymphoma, breast, colon, and lung cancers. emerypharma.com The anticancer activity of these compounds is often attributed to their ability to disrupt critical cellular processes such as cell cycle progression and to activate apoptotic pathways. frontiersin.org

Cell Proliferation and Viability Assays (e.g., IC50 determination)

A primary method for evaluating the anticancer potential of new compounds is through cell proliferation and viability assays. These assays determine the concentration of a compound required to inhibit cell growth by 50% (GI50) or reduce cell viability by 50% (IC50) after a specific exposure time.

Studies on novel acrylonitrile (B1666552) analogues featuring a benzo[b]thiophene moiety have revealed exceptionally potent growth-inhibiting activity across a broad panel of human cancer cell lines. Several of these analogues demonstrated GI50 values in the low nanomolar range, indicating significant cytotoxic potential. For example, one E-isomer analogue exhibited GI50 values of less than 10.0 nM in the vast majority of the 60 cancer cell lines tested. Similarly, thiophene carboxamide derivatives have been identified with IC50 values in the nanomolar range, acting as potent inhibitors of cancer-related targets like the VEGFR-2 kinase.

The table below presents the growth inhibition data for representative benzo[b]thiophene acrylonitrile analogues against various cancer cell lines.

Compound AnalogueCancer TypeCell LineGI50 Value (nM)Reference
Analogue 5 (Z-isomer)LeukemiaCCRF-CEM10.0
Colon CancerHT2915.6
CNS CancerSNB-1910.0
Analogue 6 (Z-isomer)LeukemiaK-56221.2
CNS CancerSF-26829.2
Prostate CancerPC-332.2
Analogue 13 (E-isomer)LeukemiaSR<10.0
Colon CancerHCC-2998<10.0
MelanomaUACC-62<10.0
Apoptosis Induction and Cell Cycle Progression Analysis

Beyond inhibiting proliferation, effective anticancer agents often work by inducing programmed cell death, or apoptosis, in cancer cells. Many thiophene derivatives have been shown to initiate apoptosis through the intrinsic mitochondrial pathway. frontiersin.org Mechanistic investigations involve a variety of cellular and molecular assays to confirm the mode of action.

Studies have revealed that treatment of cancer cells with bioactive thiophene compounds leads to key apoptotic events, including the externalization of phosphatidylserine, generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the activation of executioner caspases, such as caspase-3 and caspase-7. For example, a novel thiophene carboxylate, F8, was shown to consistently induce these apoptotic markers in leukemia and lymphoma cell lines.

Furthermore, these compounds can interfere with the normal progression of the cell cycle. Analysis via flow cytometry has shown that certain thiophene derivatives can cause cancer cells to accumulate in specific phases of the cell cycle. A benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, known as BU17, was found to cause a dose-dependent accumulation of lung cancer cells in the G2/M phase, leading to cell cycle arrest and subsequent apoptosis. Other compounds have been shown to increase the population of cells in the sub-G1 phase, which is indicative of apoptotic DNA fragmentation.

Cytotoxicity in relevant non-cancerous cell lines for selectivity assessment

The evaluation of cytotoxicity in non-cancerous cell lines is a critical step in the pre-clinical assessment of novel therapeutic agents to determine their selectivity towards cancer cells over healthy tissues. For analogues of this compound, which incorporate both a thiophene ring and an acrylamide functional group, the cytotoxic profile can be inferred from studies on related structures.

Thiophene derivatives have been investigated for their cytotoxic effects. In one study, a series of thiophene derivatives were assessed for their cytotoxicity against normal human embryonic kidney (HEK-293T) cells. The results indicated that at a concentration of 20 μg/mL, these compounds exhibited cytotoxicity, suggesting a potential lack of specific recognition for cancer cells.

On the other hand, the acrylamide moiety is a known reactive group, and its cytotoxicity has been evaluated. Studies on acrylamide and related compounds in rat Schwannoma RT4 cells, a non-cancerous cell line, showed that acrylamide primarily inhibited cell growth without inducing significant morphological changes. nih.gov Interestingly, the cytotoxicity of acrylamide was found to be greater in immature, undifferentiated cells compared to their mature counterparts. nih.gov Another study on poly(N-isopropyl acrylamide) (pNIPAM), a polymer composed of acrylamide monomers, found that its cytotoxicity was dependent on the cell type, with endothelial cells showing greater sensitivity to impurities within the polymer. nih.gov

These findings suggest that the cytotoxicity of this compound analogues in non-cancerous cell lines would likely be influenced by both the thiophene and acrylamide components. The specific substitutions on the thiophene ring and the nature of the N-substituent on the acrylamide could significantly modulate this activity and, consequently, the therapeutic index.

Table 1: Cytotoxicity of Related Compounds in Non-Cancerous Cell Lines This table is representative of findings for related compound classes and not specific to this compound analogues.

Compound Class Cell Line Observation
Thiophene Derivatives HEK-293T Cytotoxic at 20 μg/mL
Acrylamide Rat Schwannoma RT4 Inhibition of cell growth
Poly(N-isopropyl acrylamide) Endothelial Cells Decreased viability with polymer extracts

Anti-inflammatory and Immunomodulatory Effects (if relevant to identified targets)

Thiophene-containing compounds are recognized for their potential anti-inflammatory properties, suggesting that analogues of this compound could exhibit similar activities. mdpi.com The anti-inflammatory effects of various natural and synthetic compounds often involve the modulation of key signaling pathways and the production of inflammatory mediators.

The mechanism of anti-inflammatory action for many compounds involves the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.com Additionally, the modulation of immune cell activity, such as macrophages and T-cell subsets (e.g., Th1, Th2, Th17, and Treg cells), plays a crucial role in regulating the inflammatory response. mdpi.com For instance, some natural products exert their anti-inflammatory effects by promoting a shift from a pro-inflammatory Th1 response to a more anti-inflammatory Th2 response. mdpi.com

Given that the specific molecular targets of this compound are not yet fully elucidated, the relevance of anti-inflammatory and immunomodulatory effects remains an area for further investigation. However, based on the known activities of thiophene derivatives, it is plausible that analogues of this compound could influence inflammatory pathways.

In Vivo Pre-clinical Efficacy and Pharmacokinetic Studies in Animal Models

Proof-of-Concept Efficacy in Established Disease Models (e.g., animal infection models, tumor xenografts)

While specific in vivo efficacy data for this compound is not available, studies on structurally related compounds provide proof-of-concept for their potential therapeutic applications in animal models. For instance, a thiophene-acrylamide derivative, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, has demonstrated antinociceptive activity in a mouse model of oxaliplatin-induced neuropathic pain. nih.gov This suggests that compounds with a similar structural backbone could be effective in modulating pain pathways in vivo.

The anti-inflammatory potential of thiophene derivatives has also been demonstrated in animal models. These compounds have shown efficacy in reducing inflammation, further supporting the potential for in vivo activity of this compound analogues in inflammatory disease models.

Pharmacokinetic Characterization in Animal Species (absorption, distribution, metabolism, excretion, without human data)

The pharmacokinetic profile of this compound analogues in animal models is expected to be influenced by the physicochemical properties of both the thiophene and acrylamide moieties.

The metabolism of acrylamide, a structural component of the target compound, has been studied in rats. nih.govnih.gov Upon administration, acrylamide is metabolized through two primary pathways: direct conjugation with glutathione (B108866) (GSH) to form mercapturic acid derivatives, and oxidation by cytochrome P450 enzymes (specifically CYP2E1) to the reactive epoxide, glycidamide. nih.govnih.gov Glycidamide is also subsequently conjugated with GSH. nih.gov The major urinary metabolites in rats are N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA). nih.gov

For this compound analogues, it is anticipated that metabolism would involve modifications to both the thiophene ring and the acrylamide side chain. The thiophene ring can undergo oxidation, while the N-propyl group may be subject to hydroxylation or dealkylation. The acrylamide moiety would likely undergo conjugation with glutathione, similar to acrylamide itself. In vitro studies with mouse hepatic enzyme systems have shown that N-substituted acrylamides are metabolized, and in some cases, the N-substituent is cleaved to yield acrylamide. nih.gov

Table 2: Potential Metabolic Pathways for this compound Analogues This table presents hypothetical metabolic pathways based on related structures.

Structural Moiety Potential Metabolic Reaction
Thiophene Ring Oxidation (e.g., hydroxylation)
Propyl Group Hydroxylation, Dealkylation
Acrylamide Glutathione Conjugation, Epoxidation

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile and is often assessed in vitro using biological matrices such as liver microsomes or hepatocytes. springernature.commdpi.commdpi.com These systems contain the necessary enzymes to predict the metabolic fate of a drug candidate in vivo.

For this compound analogues, metabolic stability would be influenced by their susceptibility to phase I (e.g., oxidation) and phase II (e.g., conjugation) metabolic enzymes. The presence of the thiophene ring and the acrylamide group suggests that these compounds would be substrates for various metabolic pathways. The rate of metabolism in liver microsomes, often expressed as in vitro half-life (T1/2) and intrinsic clearance (CLint), would provide an indication of their expected in vivo clearance. mdpi.commdpi.com

Studies on various compounds have shown that metabolic stability can be species-dependent. mdpi.com Therefore, evaluating the stability of this compound analogues in liver microsomes from different animal species (e.g., mouse, rat, dog) would be crucial for interspecies extrapolation and prediction of human pharmacokinetics.

Studies on Resistance Mechanisms (for antimicrobial/anticancer contexts)

Extensive searches of publicly available scientific literature and databases did not yield specific studies on the resistance mechanisms developed against the compound this compound or its direct analogues in either antimicrobial or anticancer contexts. The following subsections are therefore based on general principles of resistance to therapeutic agents and hypothetical scenarios that would require experimental validation for this specific class of compounds.

Investigation of Efflux Pump Modulation

No specific research was found that investigates the role of efflux pumps in conferring resistance to this compound or its analogues.

In many microbial and cancer cells, efflux pumps are a primary mechanism of acquired resistance. These membrane-bound proteins actively transport therapeutic agents out of the cell, reducing the intracellular concentration to sub-therapeutic levels. Hypothetically, if microorganisms or cancer cells were to develop resistance to this compound, the upregulation of existing efflux pumps or the acquisition of new efflux pump genes would be a plausible mechanism.

A standard experimental approach to investigate this would involve comparing the accumulation of the compound in susceptible versus resistant cell lines. A lower intracellular concentration in the resistant line would suggest the involvement of efflux pumps. This could be confirmed using efflux pump inhibitors. If the addition of an inhibitor restores susceptibility to the compound, it would provide strong evidence for the role of efflux pumps in the resistance mechanism.

Table 1: Hypothetical Efflux Pump Modulation Study Data

Cell LineTreatmentIntracellular Compound Concentration (µM)Minimum Inhibitory Concentration (MIC) (µg/mL)
SusceptibleCompound Alone15.2 ± 1.88
ResistantCompound Alone3.5 ± 0.9128
ResistantCompound + Efflux Pump Inhibitor13.8 ± 2.116

Note: The data in this table is purely hypothetical and for illustrative purposes only. No such experimental data has been found for this compound.

Analysis of Target Mutations Leading to Resistance

There is no available research identifying the specific molecular target(s) of this compound, and consequently, no studies on target mutations leading to resistance.

For many therapeutic agents, resistance arises from mutations in the gene encoding the drug's target protein. These mutations can alter the protein's structure, reducing the binding affinity of the compound and rendering it ineffective.

Should the molecular target of this compound be identified, investigating resistance would involve sequencing the corresponding gene in both susceptible and resistant cell lines. The identification of specific mutations in the resistant line that are absent in the susceptible line would be the first step. Further biochemical and biophysical studies would then be necessary to confirm that these mutations indeed reduce the binding affinity of the compound to its target.

Table 2: Hypothetical Target Mutation Analysis

Cell LineGene SequencedMutation IdentifiedPredicted Effect on Protein StructureBinding Affinity (Kd) of Compound (nM)
SusceptibleTarget XNoneNative Conformation50 ± 5
ResistantTarget XA123TAltered Binding Pocket>1000
ResistantTarget XG456DDisrupted Hydrogen Bond Network>1000

Note: The data in this table is purely hypothetical and for illustrative purposes only. No such experimental data has been found for this compound.

Future Research Directions and Translational Perspectives

Strategic Development of Next-Generation Analogues with Enhanced Efficacy or Selectivity

The development of next-generation analogues of N-(2-Thiophen-3-ylpropyl)prop-2-enamide would likely focus on systematic modifications of its core structure to enhance therapeutic efficacy and target selectivity. Structure-activity relationship (SAR) studies on related thiophene-containing compounds provide a roadmap for such endeavors. For instance, research on thiophene-2-carboxamide derivatives has shown that substitutions on the thiophene (B33073) ring can significantly influence their antioxidant and antibacterial properties. nih.gov

Key strategies for developing next-generation analogues may include:

Modification of the Thiophene Ring: Introduction of various substituents (e.g., halogens, alkyl groups, or aryl groups) onto the thiophene ring could modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to biological targets.

Alterations to the Propyl Linker: The length and flexibility of the propyl chain connecting the thiophene ring to the amide nitrogen could be varied to optimize the compound's orientation within a target's binding site.

Substitution on the Acrylamide (B121943) Moiety: Modifications to the acrylamide group, particularly at the alpha and beta positions, can alter its electrophilicity and reactivity, which is crucial for covalent inhibitors. researchgate.net

Modern synthetic methodologies, such as Suzuki and Stille cross-coupling reactions, would be instrumental in creating a diverse library of analogues for biological screening. nih.govmdpi.com

Table 1: Potential Analogues and Their Rationale for Synthesis

Analogue Class Modification Rationale Potential Synthetic Route
Substituted ThiophenesAddition of electron-withdrawing or -donating groups to the thiophene ring.To modulate electronic properties and improve target binding.Suzuki or Stille cross-coupling reactions. nih.govmdpi.com
Varied Alkyl LinkersShortening, lengthening, or introducing rigidity to the propyl chain.To optimize spatial orientation in the binding pocket of a target protein.Standard amide bond formation with modified alkylamines.
Substituted AcrylamidesIntroduction of substituents at the α- or β-positions of the acrylamide.To fine-tune the reactivity of the electrophilic warhead for covalent binding. researchgate.netSynthesis from substituted acrylic acids.

Exploration of Novel Therapeutic Areas and Biological Applications Beyond Initial Findings

Given the broad spectrum of biological activities reported for thiophene derivatives, this compound and its future analogues could be investigated for a variety of therapeutic applications. encyclopedia.pubmdpi.com As there are no initial findings for this specific compound, the exploration would be guided by the activities of related molecules.

Potential therapeutic areas for investigation include:

Oncology: Many thiophene-containing compounds have demonstrated significant anticancer activity. nih.govmdpi.comacs.org Future research could screen this compound against a panel of cancer cell lines to identify potential antiproliferative effects.

Infectious Diseases: The thiophene nucleus is a common scaffold in compounds with antibacterial and antifungal properties. nih.govnih.gov Analogues could be tested against a range of pathogenic microbes.

Inflammatory Disorders: Anti-inflammatory properties have been reported for some thiophene derivatives, suggesting a potential application in treating chronic inflammatory diseases. nih.gov

Neurological Disorders: The structural similarity to compounds with known central nervous system activity warrants investigation into potential neuroprotective or other neurological effects.

Table 2: Biological Activities of Structurally Related Thiophene Derivatives

Compound Class Reported Biological Activity Potential Therapeutic Area
Thiophene-based ChalconesAntimicrobialInfectious Diseases nih.gov
Thieno[3,2-d]pyrimidinesAnticancerOncology nih.gov
N-(thiophen-2-yl) NicotinamidesFungicidalAgriculture/Infectious Diseases mdpi.com
2-AminothiophenesAntioxidant, AntibacterialVarious nih.gov

Integration of this compound into Advanced Drug Delivery Systems

To overcome potential challenges such as poor solubility, low bioavailability, and off-target toxicity, the integration of this compound into advanced drug delivery systems could be a crucial translational step. Research on other thiophene derivatives has shown the feasibility of using nanocarriers for improved therapeutic outcomes. mdpi.comacs.org

Potential drug delivery strategies include:

Nanoparticle Formulation: Encapsulating the compound in nanoparticles, such as those made from human serum albumin or biodegradable polymers, could enhance its solubility and provide a sustained release profile. mdpi.com

Targeted Delivery: For applications like oncology, nanoparticles can be functionalized with targeting ligands, such as folic acid, to facilitate selective uptake by cancer cells that overexpress the corresponding receptors. acs.orgresearchgate.net

Controlled Release Systems: Polyterthiophene-based platforms have been used for the electrochemically controlled release of drugs, a strategy that could be adapted for specific applications. nih.gov

Addressing Bioactivation and Metabolic Vulnerabilities in Compound Design

A critical aspect of the preclinical development of any thiophene-containing compound is the assessment of its metabolic fate and potential for bioactivation. The thiophene ring is considered a "structural alert" because it can be metabolized by cytochrome P450 enzymes to form reactive electrophilic species, such as thiophene S-oxides and epoxides, which can lead to hepatotoxicity. acs.orgnih.govresearchgate.net

Strategies to mitigate these metabolic risks in the design of future analogues should include:

Blocking Metabolic Hotspots: Introducing substituents at positions on the thiophene ring that are susceptible to oxidative metabolism can steer metabolism towards less toxic pathways. acs.org

Promoting Alternative Metabolic Routes: Designing molecules with other sites that are more readily metabolized can reduce the bioactivation of the thiophene ring. nih.gov

Evaluating Acrylamide Reactivity: The prop-2-enamide moiety is an electrophile and its reactivity with biological nucleophiles like glutathione (B108866) (GSH) needs to be carefully evaluated. While this reactivity is essential for covalent inhibitors, excessive reactivity can lead to off-target effects and cytotoxicity. acs.orgnih.gov

Early-stage metabolic studies using human liver microsomes and trapping agents for reactive metabolites will be essential to identify and design out metabolic liabilities. acs.orgnih.gov

Refinement of Mechanistic Elucidation via Cutting-Edge Biochemical and Biophysical Techniques

Elucidating the precise mechanism of action is fundamental to the rational development of any therapeutic agent. Should this compound or its analogues show promising biological activity, a variety of advanced techniques would be employed to identify its molecular target and characterize the interaction.

Target Identification: Techniques such as affinity chromatography, chemical proteomics, and computational target prediction could be used to identify the specific protein(s) with which the compound interacts.

Biochemical Assays: Once a target is identified, enzyme kinetics and other biochemical assays would be used to quantify the compound's inhibitory or modulatory effects. dcrustlms.in

Biophysical Techniques: Methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide detailed insights into the binding mode, affinity, and thermodynamics of the compound-target interaction.

Cellular Mechanism Studies: Investigating the compound's effects on cellular pathways, such as apoptosis or cell cycle progression, would further clarify its mechanism of action. acs.org For example, an ELISA-based assay could be used to investigate if the compound disrupts a key protein-protein interaction, a mechanism explored for other thiophene derivatives. acs.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(2-Thiophen-3-ylpropyl)prop-2-enamide?

  • Methodology : The compound can be synthesized via a two-step process:

Thiophene functionalization : Introduce the propylamine group to thiophene-3-yl via nucleophilic substitution or coupling reactions.

Acrylamide formation : React the intermediate with acryloyl chloride in the presence of a base (e.g., triethylamine) under inert conditions.

  • Optimization : Use spectroscopic monitoring (NMR, IR) to confirm intermediate purity. Yield improvements (70–85%) are achievable via microwave-assisted synthesis .

Q. How can the purity and structural integrity of this compound be validated?

  • Techniques :

  • NMR : Confirm regiochemistry (thiophen-3-yl vs. thiophen-2-yl) using 1H^1H- and 13C^{13}C-NMR. Key peaks: thiophene protons (δ 6.8–7.5 ppm), acrylamide vinyl protons (δ 5.6–6.4 ppm).
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]+^+) using reverse-phase C18 columns.
  • X-ray crystallography (if crystalline): Refine structures using SHELXL for bond-length/angle validation .

Q. What safety protocols are recommended for handling acrylamide derivatives like this compound?

  • Guidelines :

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood; acrylamides are neurotoxic and potential carcinogens.
  • First-aid: Immediate rinsing with water for skin/eye contact; seek medical evaluation .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

  • Analysis : Perform graph-set analysis (Etter’s rules) on X-ray data to identify motifs like R22(8)\text{R}_2^2(8) (amide–amide interactions) or D22(12)\text{D}_2^2(12) (thiophene–amide networks).
  • Implications : These interactions affect solubility and thermal stability. For example, strong intermolecular H-bonding correlates with higher melting points (>150°C) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • DFT Approaches :

  • Use hybrid functionals (B3LYP/6-31G*) to optimize geometry and calculate HOMO-LUMO gaps.
  • Key findings : Thiophene’s electron-rich nature lowers LUMO energy (~2.5 eV), enhancing charge-transfer potential .
    • Table : Computational vs. Experimental Properties
PropertyB3LYP/6-31G*Experimental
HOMO (eV)-6.2-6.1 (UPS)
LUMO (eV)-3.7-3.6 (CV)

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Strategies :

  • Substitution : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the thiophene ring to modulate antimicrobial potency (see for MRSA activity analogs).
  • Steric effects : Bulkier substituents on the propyl chain reduce enzymatic degradation (e.g., cytochrome P450).
    • Assay Design : Use MIC assays against S. aureus and NF-κB inhibition studies to evaluate dual antimicrobial/anti-inflammatory activity .

Q. What in silico tools predict the ADMET profile of this acrylamide derivative?

  • Tools :

  • Lipophilicity : Calculate logP using consensus models (ClogP vs. ACD/Labs). Experimental logP ≈ 2.1 (RP-HPLC).
  • Toxicity : Use ProTox-II to assess hepatotoxicity risk (predicted LD50_{50}: 250 mg/kg).
    • Metabolism : CYP3A4 is the primary metabolizer; molecular docking (AutoDock Vina) identifies binding poses with catalytic residues .

Data Contradictions & Resolution

  • Synthetic Yields : Microwave-assisted methods (85%) vs. conventional (70%) → Optimize reaction time/temperature.
  • Biological Activity : Nitro-substituted analogs show higher cytotoxicity but lower solubility → Balance substituent polarity .

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